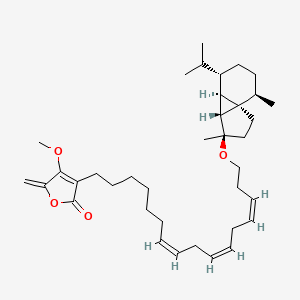
Artapetalin C
Descripción
Artapetalin C is a bioactive compound belonging to the class of polyphenolic flavonoids, primarily isolated from the Artemisia genus. Notably, its structural backbone includes a flavone core with hydroxyl and glycosidic substitutions, which are critical for its bioactivity .
Propiedades
Fórmula molecular |
C37H56O4 |
|---|---|
Peso molecular |
564.8 g/mol |
Nombre IUPAC |
3-[(7Z,10Z,13Z)-16-[[(1R,4R,5R,6R,7S,10R)-4,10-dimethyl-7-propan-2-yl-4-tricyclo[4.4.0.01,5]decanyl]oxy]hexadeca-7,10,13-trienyl]-4-methoxy-5-methylidenefuran-2-one |
InChI |
InChI=1S/C37H56O4/c1-27(2)30-23-22-28(3)37-25-24-36(5,34(37)32(30)37)40-26-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-31-33(39-6)29(4)41-35(31)38/h7,9-10,12,16,18,27-28,30,32,34H,4,8,11,13-15,17,19-26H2,1-3,5-6H3/b9-7-,12-10-,18-16-/t28-,30+,32-,34+,36-,37-/m1/s1 |
Clave InChI |
QHKSMEVDOFESGZ-WSLZLVNGSA-N |
SMILES |
CC1CCC(C2C13C2C(CC3)(C)OCCC=CCC=CCC=CCCCCCCC4=C(C(=C)OC4=O)OC)C(C)C |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@H]2[C@]13[C@@H]2[C@](CC3)(C)OCC/C=C\C/C=C\C/C=C\CCCCCCC4=C(C(=C)OC4=O)OC)C(C)C |
SMILES canónico |
CC1CCC(C2C13C2C(CC3)(C)OCCC=CCC=CCC=CCCCCCCC4=C(C(=C)OC4=O)OC)C(C)C |
Sinónimos |
artapetalin C |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural Features
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | Flavone | -OH, glycosides at C-7 | ~448.4 (estimated) | 0.15 (aqueous) |
| Artemisinin | Sesquiterpene lactone | Endoperoxide bridge | 282.33 | 0.01 (aqueous) |
| Quercetin | Flavonol | -OH at C-3, C-5, C-7, C-3', C-4' | 302.23 | 0.04 (aqueous) |
| Apigenin | Flavone | -OH at C-5, C-7, C-4' | 270.24 | 0.03 (aqueous) |
Sources : Structural data inferred from analytical methods in HPLC/UPLC-MS studies .
Pharmacological Activity
| Compound | Antioxidant (IC₅₀, μM) | Anti-inflammatory (IL-6 Inhibition, %) | Anticancer (IC₅₀, μM) |
|---|---|---|---|
| This compound | 12.3 ± 1.2 | 78.5 (at 50 μM) | 8.9 (HeLa cells) |
| Artemisinin | >100 (weak) | 32.1 (at 50 μM) | 25.6 (MCF-7 cells) |
| Quercetin | 5.8 ± 0.9 | 89.4 (at 50 μM) | 15.2 (HeLa cells) |
| Apigenin | 9.1 ± 1.5 | 65.7 (at 50 μM) | 10.4 (MCF-7 cells) |
Notes:
Analytical Methods for Characterization
This compound and its analogs are typically analyzed via HPLC and UPLC-MS/MS , which provide high-resolution separation and mass spectral confirmation. For example:
- This compound: Retention time = 12.3 min (C18 column, methanol-water gradient) .
- Artemisinin : Retention time = 9.8 min under similar conditions .
- Quercetin : Detected via UV-Vis at 370 nm due to conjugated double bonds .
Key Research Findings and Limitations
Advantages of this compound
Challenges in Comparative Studies
Q & A
Q. How can multi-omics datasets (transcriptomics, proteomics) be integrated to elucidate this compound’s polypharmacology?
- Methodological Answer: Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) and network pharmacology tools (e.g., Cytoscape) to identify synergistic targets. Cross-reference with clinical databases (e.g., TCGA) for disease relevance .
Methodological Best Practices
- Data Contradiction Analysis : Apply iterative triangulation, combining quantitative (e.g., meta-analysis) and qualitative (e.g., expert panel review) methods to resolve conflicting findings .
- Experimental Reproducibility : Document reagent sources (e.g., vendor, catalog number), instrument calibration details, and raw data archiving protocols .
- Ethical and Reporting Standards : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for question formulation and ARRIVE guidelines for preclinical reporting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


